

Application Notes: Enzymatic Determination of Creatinine Using Creatinine Hydrochloride Standards

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Compound of Interest

Compound Name: *Creatinine hydrochloride*

Cat. No.: *B097593*

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Introduction

Creatinine, a metabolic byproduct of creatine phosphate in muscle, is a crucial biomarker for assessing renal function. Its concentration in blood and urine provides valuable insights for the diagnosis and monitoring of kidney diseases. Enzymatic assays for creatinine offer high specificity and accuracy compared to traditional methods like the Jaffe reaction, which is susceptible to interference from various substances. These enzymatic methods typically employ a multi-enzyme cascade to produce a detectable signal directly proportional to the creatinine concentration in a sample. **Creatinine hydrochloride**, a stable salt of creatinine, is commonly used to prepare accurate and reliable standards for the calibration of these assays.

Principle of the Enzymatic Assay

The most common enzymatic method for creatinine determination involves a three-step enzymatic cascade:

- Creatininase (Creatinine amidohydrolase): This enzyme catalyzes the hydrolysis of creatinine to creatine.
- Creatinase (Creatine amidinohydrolase): Creatine is then converted to sarcosine and urea by the action of creatinase.

- Sarcosine Oxidase: In the final step, sarcosine oxidase catalyzes the oxidation of sarcosine, producing glycine, formaldehyde, and hydrogen peroxide (H_2O_2).

The hydrogen peroxide generated is then quantified using a chromogenic reaction, typically involving a peroxidase enzyme and a suitable substrate that produces a colored product. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of creatinine present in the original sample.

Use of Creatinine Hydrochloride as a Standard

Creatinine hydrochloride is the preferred form for preparing standard solutions in enzymatic creatinine assays due to its high purity, stability, and solubility in aqueous solutions. When preparing a stock solution, it is crucial to account for the molecular weight difference between creatinine and **creatinine hydrochloride** to ensure the final concentration accurately reflects the amount of creatinine.

- Molecular Weight of Creatinine: 113.12 g/mol
- Molecular Weight of **Creatinine Hydrochloride**: 149.58 g/mol

To prepare a standard solution of a specific creatinine concentration, the following formula can be used:

Weight of Creatinine HCl (g) = [Desired Creatinine Concentration (mol/L) * Volume (L) * 149.58 g/mol]

Alternatively, to calculate the exact concentration of creatinine in a solution prepared from a known weight of **creatinine hydrochloride**:

Creatinine Concentration (mg/dL) = [Weight of Creatinine HCl (mg) / 149.58 g/mol] * [113.12 g/mol / Volume (dL)]

Experimental Protocols

Protocol 1: Preparation of Creatinine Hydrochloride Standard Solutions

This protocol describes the preparation of a stock solution and a series of working standards from **creatinine hydrochloride**.

Materials:

- **Creatinine hydrochloride** (analytical grade)
- 0.1 N Hydrochloric acid (HCl)
- Deionized water
- Volumetric flasks
- Pipettes

Procedure:

- Preparation of 1 mg/mL Creatinine Stock Solution:
 - Accurately weigh 132.2 mg of **creatinine hydrochloride**.
 - Dissolve the weighed **creatinine hydrochloride** in a small volume of 0.1 N HCl in a 100 mL volumetric flask.
 - Once fully dissolved, bring the volume up to 100 mL with 0.1 N HCl. This solution contains 1 mg/mL of creatinine.
 - Store the stock solution at 2-8°C.
- Preparation of Working Standards:
 - Label a series of tubes for different concentrations (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 mg/dL).
 - Prepare the working standards by diluting the stock solution with deionized water as indicated in the table below.

Standard Concentration (mg/dL)	Volume of Stock (µL)	Final Volume (mL)
0.1	10	10
0.25	25	10
0.5	50	10
1.0	100	10
2.0	200	10

Protocol 2: Enzymatic Assay for Creatinine in Serum

This protocol outlines a general procedure for the colorimetric determination of creatinine in serum samples using a multi-enzyme reagent.

Materials:

- Creatinine Assay Reagent (containing creatininase, creatinase, sarcosine oxidase, peroxidase, and a chromogenic substrate)
- **Creatinine Hydrochloride** Working Standards (from Protocol 1)
- Serum samples
- 96-well microplate
- Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 546 nm)
- Incubator

Procedure:

- Reagent and Sample Preparation:
 - Allow all reagents and samples to come to room temperature.

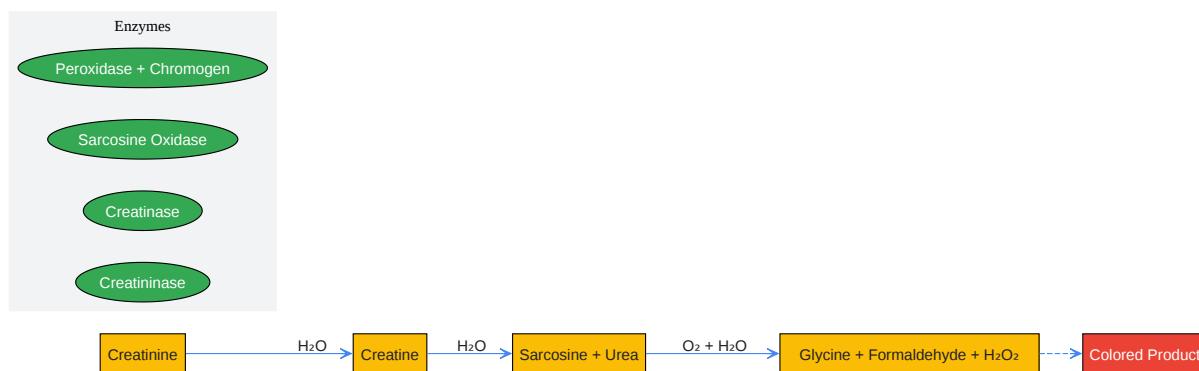
- If necessary, centrifuge serum samples to remove any particulate matter.
- Assay Procedure:
 - Pipette 10 µL of each standard and serum sample into separate wells of the 96-well microplate.
 - Add 200 µL of the Creatinine Assay Reagent to each well.
 - Mix gently by tapping the plate.
 - Incubate the plate at 37°C for 10 minutes.
 - Measure the absorbance at 546 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank (0 mg/dL standard) from all other readings.
 - Plot a standard curve of absorbance versus creatinine concentration for the working standards.
 - Determine the creatinine concentration in the serum samples by interpolating their absorbance values from the standard curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics of enzymatic creatinine assays. Note that specific values may vary between different commercial kits and laboratory protocols.

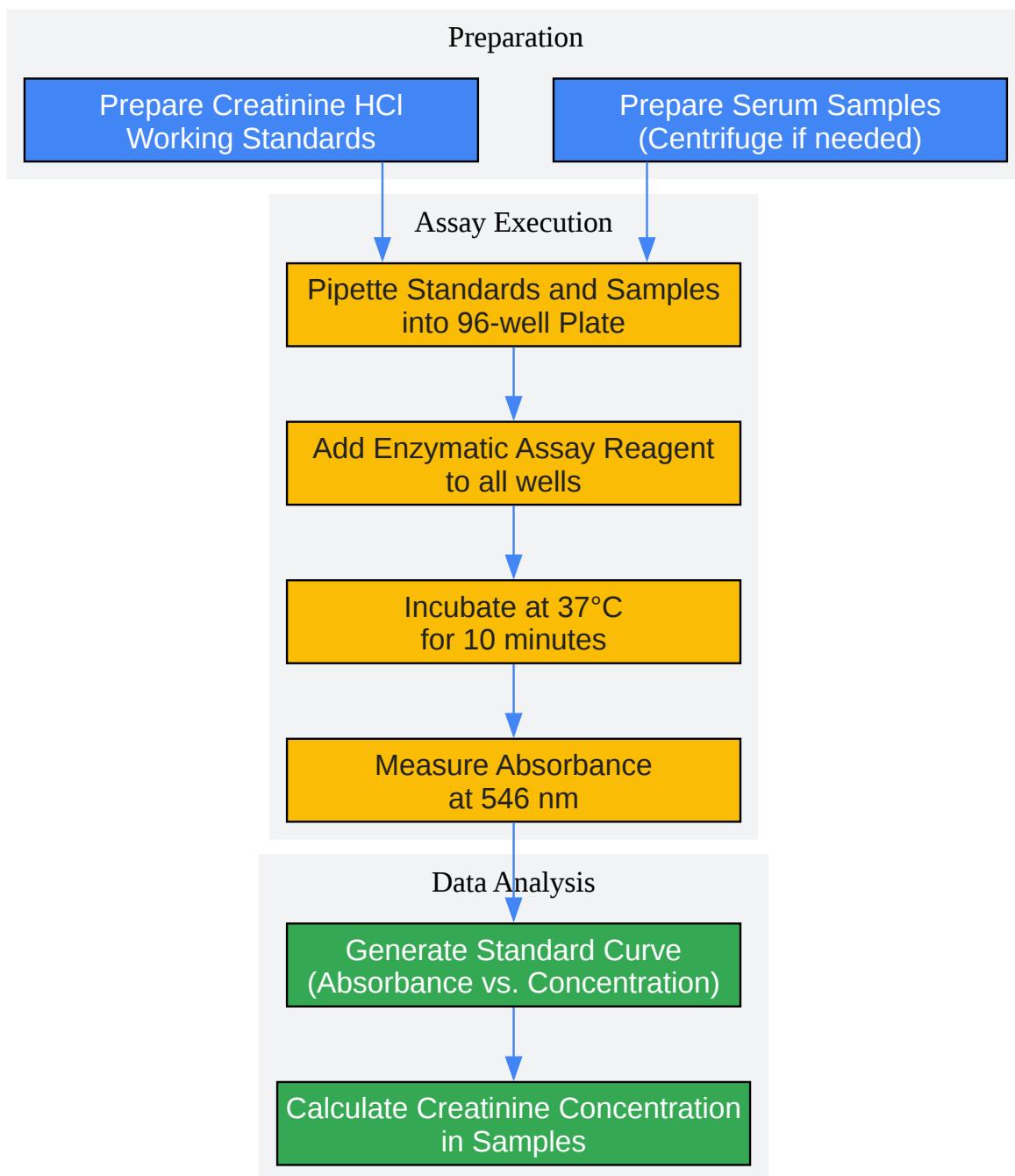
Parameter	Typical Value	Reference
Linearity Range	0.1 - 150 mg/dL	[1]
Limit of Detection	0.01 mg/dL	[1]
Intra-assay Precision (CV%)	< 5%	
Inter-assay Precision (CV%)	< 5%	
Sarcosine Oxidase Km (for Sarcosine)	6.938×10^{-3} M	[2]
Optimal pH	7.5 - 8.0	[2]
Optimal Temperature	37°C	[2]

Visualizations



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Caption: Enzymatic cascade for the determination of creatinine.



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Caption: Workflow for enzymatic creatinine assay.

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References

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